![molecular formula C17H14Cl2N2O3 B2881805 ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-49-9](/img/structure/B2881805.png)
ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Ligand Development
This compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors . These receptors are involved in several biological processes and have implications in diseases such as cancer, depression, and neurodegenerative disorders. The compound’s interaction with these receptors could lead to the development of new therapeutic agents targeting sigma-related pathologies.
Organic Synthesis Intermediate
The 3,4-dichlorobenzyl moiety of the compound is valuable in organic synthesis . It can be used to synthesize a variety of azoles and aminoazoles, which are important building blocks in pharmaceuticals, agrochemicals, and dyestuff production. This versatility makes it a significant intermediate in the synthesis of complex organic molecules.
NMR Spectroscopy and Structural Analysis
The compound’s unique structure allows for detailed nuclear magnetic resonance (NMR) spectroscopy studies . It can be used to discriminate regioisomeric products and understand molecular interactions at an atomic level, which is crucial for drug design and material science research.
Pharmaceutical Research
As a pharmaceutical intermediate, this compound plays a role in the synthesis of various pharmacologically active molecules . Its structural features can be incorporated into new compounds with potential therapeutic effects, expanding the arsenal of drugs available for treating various ailments.
Agrochemical Development
The dichlorobenzyl component of the compound is useful in the development of agrochemicals . It can be used to create pesticides and herbicides that protect crops from pests and diseases, contributing to agricultural productivity and food security.
Material Science
In material science, the compound can be used to modify the properties of polymers and create new materials with desired characteristics. Its incorporation into polymer chains can lead to materials with improved strength, thermal stability, or chemical resistance.
Dye Manufacturing
The compound’s chemical structure is conducive to the synthesis of dyes . It can be used to produce colorants for textiles, inks, and coatings, offering a range of hues and shades for various industrial applications.
Biological Activity Studies
Indole derivatives, which share structural similarities with this compound, have a wide range of biological activities . By studying the compound’s biological interactions, researchers can gain insights into the pharmacological potential of related molecules and explore their use in medicine.
Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzimidazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The exact mechanism of interaction often depends on the specific structure of the compound and the nature of its target.
Biochemical Pathways
For example, some indole derivatives have been reported to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Based on the wide range of activities exhibited by similar compounds, it can be speculated that the effects could be diverse, depending on the specific target and the nature of the interaction .
properties
IUPAC Name |
ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHWSZPHFTVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate |
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